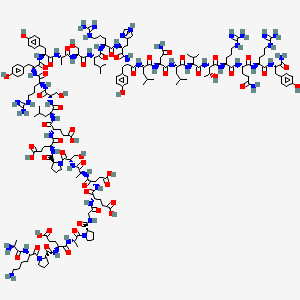
61970-00-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 61970-00-1 is known as luciferase. Luciferase is an enzyme that catalyzes the oxidation of luciferin, resulting in bioluminescence. This enzyme is commonly found in fireflies and other bioluminescent organisms. The light produced by luciferase is typically yellow-green and is used extensively in scientific research for various applications .
Aplicaciones Científicas De Investigación
Luciferase is widely used in scientific research due to its ability to produce light in a highly specific and measurable manner. Some of its applications include:
Reporter Gene Assays: Luciferase is used as a reporter gene to study gene expression and regulation.
ATP Quantification: The enzyme is used to measure ATP levels in various biological samples.
Bioluminescent Imaging: Luciferase is used in live-cell imaging to study cellular processes in real-time.
Environmental Monitoring: The enzyme is used to detect the presence of specific bacteria and other microorganisms in environmental samples
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Luciferase is typically produced through recombinant DNA technology. The gene encoding luciferase is cloned and expressed in Escherichia coli (E. coli) bacteria. The recombinant luciferase is then purified from the bacterial cells. The enzyme is often supplied as a lyophilized powder or in a buffered aqueous solution .
Industrial Production Methods
Industrial production of luciferase involves large-scale fermentation of genetically modified E. coli. The bacteria are grown in a nutrient-rich medium, and the luciferase enzyme is harvested from the bacterial cells. The enzyme is then purified using techniques such as ion exchange chromatography and gel filtration .
Análisis De Reacciones Químicas
Types of Reactions
Luciferase catalyzes the oxidation of luciferin in the presence of adenosine triphosphate (ATP) and molecular oxygen. This reaction produces light and is highly specific to the luciferin substrate .
Common Reagents and Conditions
Substrate: Luciferin
Co-factors: ATP and molecular oxygen
Conditions: The reaction typically occurs at a pH of 7.6 and a temperature range of 20-25°C.
Major Products
The primary product of the luciferase-catalyzed reaction is oxyluciferin, which emits light in the yellow-green spectrum .
Mecanismo De Acción
Luciferase catalyzes the oxidation of luciferin in a two-step process. First, luciferin is adenylated by ATP, forming luciferyl adenylate. In the second step, molecular oxygen reacts with luciferyl adenylate to produce oxyluciferin, carbon dioxide, and light. The light emission is a result of the excited state of oxyluciferin returning to its ground state .
Comparación Con Compuestos Similares
Luciferase is unique in its ability to produce light through the oxidation of luciferin. Similar bioluminescent enzymes include:
Bacterial Luciferase: Found in bioluminescent bacteria, catalyzes the oxidation of a different substrate, typically a long-chain aldehyde.
Renilla Luciferase: Found in the sea pansy Renilla reniformis, catalyzes the oxidation of coelenterazine.
Gaussia Luciferase: Found in the marine copepod Gaussia princeps, also uses coelenterazine as a substrate
Luciferase from fireflies is particularly valued for its high quantum yield and the stability of its light emission, making it a preferred choice for many bioluminescent applications .
Propiedades
IUPAC Name |
4-[6-[(1-hydroxy-3-methylbutan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVJEKKNHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61970-00-1, 61970-08-9 |
Source


|
| Record name | Luciferase (firefly luciferin) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61970-08-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
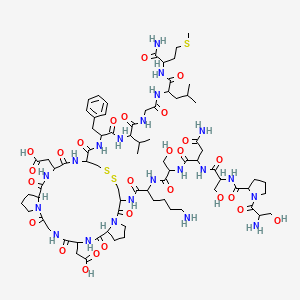
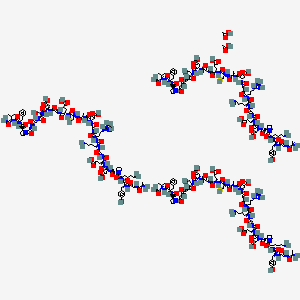
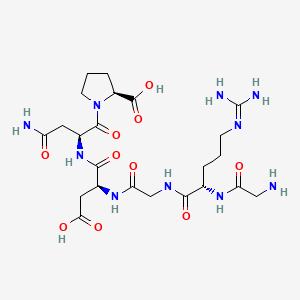
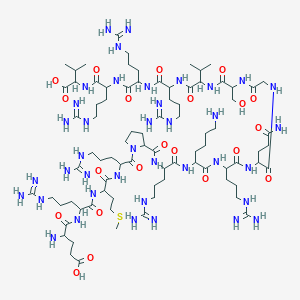
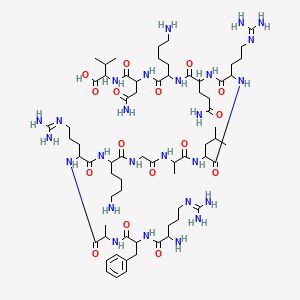

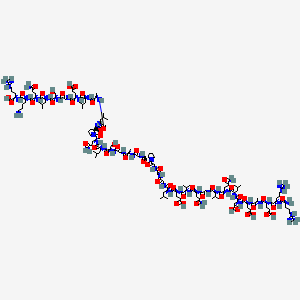
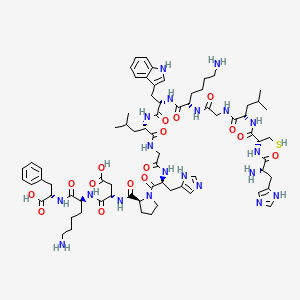
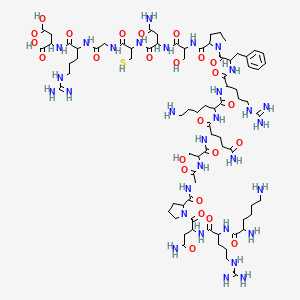
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
